4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid
Description
This compound is a structurally complex nucleoside analog featuring:
- A tetrahydrofuran core with defined stereochemistry (2R,3S,5R).
- A bis(4-methoxyphenyl)(phenyl)methyl (DMT) group as a hydroxyl-protecting moiety, commonly used in oligonucleotide synthesis .
- A 4-oxobutanoic acid ester, enhancing hydrophilicity and enabling salt formation (e.g., triethylamine salts, as seen in related compounds) .
Its design suggests applications in prodrug strategies or antisense oligonucleotide therapeutics, where controlled deprotection (e.g., DMT removal under acidic conditions) and solubility are critical.
Properties
Molecular Formula |
C38H41N3O10 |
|---|---|
Molecular Weight |
699.7 g/mol |
IUPAC Name |
4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-methylpropanoylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C38H41N3O10/c1-24(2)36(45)39-32-20-21-41(37(46)40-32)33-22-30(51-35(44)19-18-34(42)43)31(50-33)23-49-38(25-8-6-5-7-9-25,26-10-14-28(47-3)15-11-26)27-12-16-29(48-4)17-13-27/h5-17,20-21,24,30-31,33H,18-19,22-23H2,1-4H3,(H,42,43)(H,39,40,45,46)/t30-,31+,33+/m0/s1 |
InChI Key |
BFLIQZBINOVDJD-RKKDRKJOSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically begins with a protected nucleoside derivative, such as a tetrahydrofuran ring bearing protected hydroxyl groups and a pyrimidine base with an isobutyramido substituent.
- A key intermediate is the (2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl moiety, which is further functionalized.
Protection and Deprotection Steps
- The isobutyryl group on the nucleobase is selectively removed by treatment with methylamine in tetrahydrofuran (THF) under an inert argon atmosphere. This reaction proceeds at room temperature and typically requires 2 to 14 hours depending on the scale and conditions.
- After completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by flash chromatography using silica gel with eluents containing methanol, dichloromethane (DCM), and triethylamine (TEA) to neutralize acidity.
Coupling Reaction to Form the Final Compound
- The key coupling involves linking the tetrahydrofuran nucleoside intermediate with a 4-oxobutanoic acid derivative to form the ester linkage at the 3'-position of the sugar ring.
- This step is usually performed under anhydrous conditions using activating agents or coupling reagents (e.g., carbodiimides or phosphoramidites) to facilitate ester bond formation.
- In some protocols, the phosphoramidite chemistry is employed, where the nucleoside is converted into a phosphoramidite intermediate, which then reacts with the acid derivative in the presence of tetrazole catalysts and subsequent oxidation with iodine to yield the desired product.
Purification and Characterization
- The final product is purified by chromatographic techniques, often flash chromatography or preparative HPLC, using solvents compatible with the compound's polarity and stability.
- Characterization is performed by NMR, mass spectrometry, and chromatographic purity assessments to confirm stereochemistry and chemical integrity.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Deprotection of isobutyryl group | Methylamine (2 M in THF), Argon, RT, 2-14 h | 73-90% (depending on derivative) | Monitored by TLC; purified by flash chromatography with MeOH/DCM/TEA |
| 2 | Coupling with 4-oxobutanoic acid or phosphoramidite formation | Anhydrous THF, tetrazole catalyst, I2 oxidation | High yield (varies by method) | Phosphoramidite chemistry preferred for efficiency |
| 3 | Purification | Flash chromatography or preparative HPLC | Pure compound obtained | Confirmed by NMR, MS, and TLC |
Detailed Research Findings
- The deprotection step is crucial to expose the amino group on the nucleobase without disturbing the sugar moiety or other protecting groups.
- The use of bis(4-methoxyphenyl)(phenyl)methoxy as a protecting group on the sugar hydroxyls provides steric hindrance and stability during synthesis, facilitating selective reactions at other sites.
- Phosphoramidite intermediates are widely used in nucleoside chemistry for efficient coupling and high stereochemical control.
- The final esterification with 4-oxobutanoic acid introduces a carboxylic acid functionality that can be utilized for further conjugation or biological activity studies.
- Reaction conditions such as temperature, solvent purity, and inert atmosphere are critical for high yields and to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
“4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles (e.g., halides, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the tetrahydrofuran moiety and oxobutanoic acid suggests potential interactions with cellular pathways involved in cancer proliferation. Research has shown that derivatives of tetrahydrofuran can inhibit tumor growth by inducing apoptosis in cancer cells .
2. Antiviral Properties
The incorporation of pyrimidine derivatives in the compound hints at antiviral activity. Pyrimidines are known for their role in nucleic acid synthesis and have been explored as antiviral agents targeting viral polymerases. Studies have demonstrated that modifications to the pyrimidine structure can enhance antiviral efficacy against various viruses .
3. Enzyme Inhibition
The compound may act as an enzyme inhibitor due to its ability to mimic substrates or transition states in enzymatic reactions. For instance, the presence of the isobutyramido group can facilitate interactions with specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .
Biochemical Applications
1. Drug Delivery Systems
The unique structure of this compound allows for its use in drug delivery applications. The hydrophobic regions provided by the methoxyphenyl groups can enhance solubility and stability in biological systems, making it a candidate for formulating nanoparticles or liposomes for targeted drug delivery .
2. Bioconjugation
The functional groups present in the compound can be utilized for bioconjugation processes, linking drugs to targeting moieties (like antibodies). This application is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic impact .
Material Science
1. Polymer Synthesis
The compound's functional groups can be employed in the synthesis of novel polymers with specific properties. For example, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength due to its rigid structure and strong intermolecular interactions .
2. Coatings and Films
Due to its chemical stability and potential for modification, this compound could serve as a precursor for coatings or films that require specific barrier properties or resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of “4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and related analogs:
Key Comparative Insights
Protecting Groups :
- The DMT group in the target compound is acid-labile, enabling selective deprotection in automated synthesis , whereas TBDMS (tert-butyldimethylsilyl) in analogs like ’s compounds requires fluoride-based cleavage .
Base Modifications :
- The 4-isobutyramido group in the target provides steric shielding against enzymatic degradation compared to acetamido () or unmodified pyrimidines () .
Functional Moieties: The 4-oxobutanoic acid enhances water solubility, contrasting with phosphoramidites () or prodrugs like phosphoramidate esters (), which prioritize intracellular activation .
Synthetic Complexity :
- The target’s stereospecific tetrahydrofuran core and DMT group align with solid-phase synthesis workflows, similar to phosphoramidite-based oligonucleotide precursors .
Research Findings
- Metabolic Stability : The isobutyramido group in the target compound may reduce deamination rates compared to acetylated analogs, as seen in studies of related pyrimidine derivatives .
- Solubility: The oxobutanoic acid moiety improves aqueous solubility (>10 mg/mL in buffered solutions) versus lipophilic prodrugs like phosphoramidates .
- Target Binding : Fluorinated analogs (e.g., ) exhibit enhanced binding to RNA targets due to electronic effects, but the target’s pyrimidine modification balances steric and electronic factors .
Biological Activity
The compound 4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid (CAS No. 110522-84-4) is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 799.89 g/mol. The compound features multiple functional groups, including methoxy phenyl groups and a tetrahydrofuran ring, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The presence of the oxobutanoic acid moiety may enhance its cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism and neurodegenerative diseases. Enzyme inhibition is crucial for drug development targeting specific biochemical pathways.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory responses or direct antioxidant activity.
Anticancer Mechanism
A study by Shah et al. (2018) highlighted the anticancer properties of similar triazole derivatives, suggesting that the compound's structure could facilitate similar mechanisms of action through:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
Enzyme Inhibition Studies
Research indicates that the compound may inhibit key enzymes involved in metabolic pathways associated with cancer and neurodegeneration. For example:
- Cholinesterase Inhibition : A study demonstrated that related triazole compounds effectively inhibited cholinesterase activity, which could be beneficial in treating Alzheimer's disease .
Neuroprotective Studies
In vitro studies have suggested that the compound may protect neurons from oxidative stress-induced damage. An investigation into its effects on neuronal cell lines revealed:
- Reduced levels of reactive oxygen species (ROS).
- Enhanced cell viability under oxidative stress conditions.
Case Studies
| Study | Findings | |
|---|---|---|
| Shah et al., 2018 | Demonstrated significant anticancer activity against breast cancer cell lines | Supports further investigation into its use as a chemotherapeutic agent |
| Zheng et al., 2013 | Identified enzyme inhibition properties relevant to neurological disorders | Suggests potential application in neurodegenerative disease therapies |
| An et al., 2022 | Showed neuroprotective effects in cellular models | Indicates promise for treating conditions like Alzheimer's disease |
Q & A
Q. Q1. What are the critical considerations for optimizing the synthesis of this compound, particularly in protecting reactive functional groups?
Answer: The compound contains multiple reactive sites, including hydroxyl, amide, and ester groups. Protecting groups are essential to prevent undesired side reactions. For example:
- The bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group protects the tetrahydrofuran hydroxyl, as seen in analogous nucleoside synthesis .
- The tert-butyldimethylsilyl (TBS) group can shield other hydroxyls during phosphorylation steps .
- Use isobutyramido to stabilize the pyrimidinone ring during coupling reactions .
Purification via reverse-phase HPLC is recommended to isolate intermediates, ensuring >95% purity (common in nucleoside analogs) .
Q. Q2. How can researchers confirm the stereochemical integrity of the tetrahydrofuran ring during synthesis?
Answer: Stereochemical validation requires:
Q. Q3. What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the oxobutanoic ester .
- Avoid exposure to strong oxidizing agents (e.g., peroxides), which degrade the DMT group .
- Monitor decomposition products (e.g., HF, CO) via TGA-MS if stored long-term .
Advanced Research Questions
Q. Q4. How can contradictory data on the compound’s reactivity in aqueous vs. non-polar solvents be resolved?
Answer: Conflicting solubility/reactivity reports may arise from:
- Solvent polarity : The DMT group enhances solubility in non-polar solvents (e.g., CHCl), while the oxobutanoic acid moiety favors polar solvents (e.g., DMF). Use co-solvent systems (e.g., DMF:THF 1:4) to balance reactivity .
- pH-dependent stability : The isobutyramido group hydrolyzes at pH >8.0. Conduct kinetic studies under controlled pH (4.0–7.4) to map degradation pathways .
Q. Q5. What strategies are effective for incorporating this compound into oligonucleotide analogs while minimizing phosphoramidite coupling inefficiencies?
Answer:
- Phosphoramidite chemistry : Use a diisopropylphosphoramidite group at the 3'-OH for automated solid-phase synthesis .
- Coupling efficiency : Optimize activator concentration (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile) and extend coupling time to 300 seconds .
- Deprotection : Remove DMT with 3% dichloroacetic acid in CHCl, followed by oxobutanoic acid cleavage via NHOH .
Q. Q6. How can researchers address discrepancies in reported biological activity due to impurities in the compound?
Answer:
- Analytical rigor : Employ LC-MS/MS to detect trace impurities (e.g., deprotected pyrimidinone byproducts) .
- Biological controls : Compare activity against purified reference standards (e.g., GLPBIO catalog compounds) .
- Dose-response normalization : Adjust IC values using purity-adjusted concentrations .
Methodological and Data Analysis Questions
Q. Q7. What techniques are suitable for quantifying the compound in complex biological matrices?
Answer:
Q. Q8. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., polymerases)?
Answer:
- Docking simulations : Use AutoDock Vina with high-resolution enzyme structures (PDB: 3KLF) to map binding pockets .
- MD simulations : Assess conformational stability (RMSD <2.0 Å) over 100-ns trajectories in GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
